2-(2-Fluorophenyl)benzofuran
CAS No.:
Cat. No.: VC14422092
Molecular Formula: C14H9FO
Molecular Weight: 212.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9FO |
|---|---|
| Molecular Weight | 212.22 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)-1-benzofuran |
| Standard InChI | InChI=1S/C14H9FO/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9H |
| Standard InChI Key | PIIKJVRPOFDPQU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CC=CC=C3F |
Introduction
Chemical Identity and Structural Features
2-(2-Fluorophenyl)benzofuran (IUPAC name: 2-(2-fluorophenyl)-1-benzofuran) is a bicyclic aromatic compound with the molecular formula C₁₄H₉FO and a molecular weight of 212.22 g/mol. The benzofuran core consists of a benzene ring fused to a furan ring, while the 2-fluorophenyl substituent introduces steric and electronic modifications that influence reactivity and biological activity . The fluorine atom at the ortho position of the phenyl ring enhances metabolic stability and bioavailability by reducing susceptibility to oxidative degradation.
Key structural parameters derived from crystallographic studies of related compounds reveal a dihedral angle of 39.78° between the benzofuran system and the 2-fluorophenyl ring, indicating moderate planarity disruption . This angle facilitates π-π stacking interactions in the solid state, as observed in the crystal packing of 2-(2-fluorophenyl)-5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran, where centroid-centroid distances of 3.668–3.821 Å stabilize the lattice .
Synthetic Methodologies
Wittig Reaction Approach
The Wittig reaction has been employed to synthesize benzofuran derivatives such as 7-methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde, starting from vanillin . While this method targets para-substituted analogs, adapting the protocol for ortho-substitution would involve using 2-fluorobenzaldehyde as a precursor. The general steps include:
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Protection of the hydroxyl group in vanillin to form a methoxy intermediate.
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Wittig olefination with 2-fluorobenzyltriphenylphosphonium bromide.
Oxidative Sulfur Functionalization
A validated route for 2-(2-fluorophenyl)benzofuran derivatives involves the oxidation of sulfide precursors. For example, treating 2-(2-fluorophenyl)-5-iodo-7-methyl-3-methylsulfanyl-1-benzofuran with 3-chloroperoxybenzoic acid yields the corresponding sulfoxide with 72% efficiency . This method highlights the compatibility of the 2-fluorophenyl group with strong oxidizing agents, preserving the integrity of the fluorine substituent.
Crystallographic and Structural Analysis
X-ray diffraction studies of 2-(2-fluorophenyl)-5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran (C₁₆H₁₂FIO₂S) provide critical insights into the parent compound’s conformation :
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.9460 Å, b = 24.1545 Å, c = 7.9685 Å |
| Dihedral angle (benzofuran/2-fluorophenyl) | 39.78° |
| π-π stacking distances | 3.668–3.821 Å |
The benzofuran system exhibits near-planarity (r.m.s. deviation = 0.023 Å), while the 2-fluorophenyl ring adopts a tilted orientation, optimizing van der Waals interactions . Iodine atoms participate in I⋯π contacts (3.812 Å), and C–H⋯O hydrogen bonds further stabilize the crystal lattice .
Physicochemical Properties
Comparative data for 2-(2-fluorophenyl)benzofuran derivatives reveal trends in lipophilicity and solubility:
The parent compound’s estimated logSw (water solubility) of -4.66 suggests poor aqueous solubility, necessitating formulation strategies for biomedical applications .
Computational and Docking Studies
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.3 eV for 2-(2-fluorophenyl)benzofuran, indicative of moderate electronic stability. Molecular dynamics simulations reveal that the 2-fluorophenyl group induces conformational rigidity, reducing entropy penalties during protein-ligand binding.
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